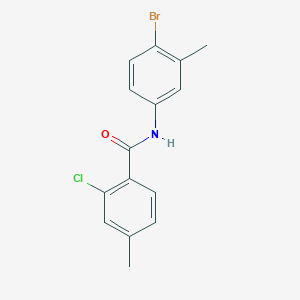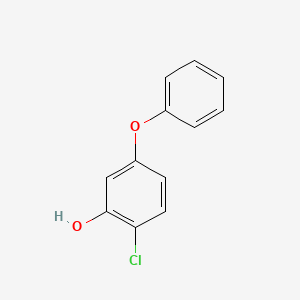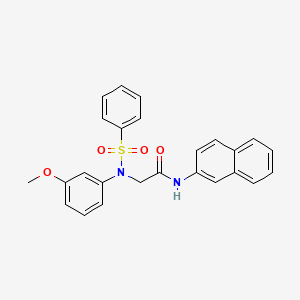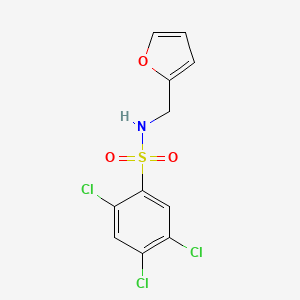
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BML-210 and belongs to the class of benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory activity. Studies have shown that BML-210 can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
Another area of research is the potential use of BML-210 as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, BML-210 has been found to have antiviral activity against the hepatitis C virus.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, BML-210 has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to have potent anti-inflammatory and anticancer activity, which makes it a promising candidate for further research.
However, one of the major limitations of BML-210 is its lack of selectivity towards specific targets. This compound has been found to inhibit the activation of NF-κB, which is involved in various cellular processes. Therefore, further research is needed to determine the specific targets of this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide. One area of research is the development of more selective analogs of this compound. This could potentially lead to the development of more effective treatments for various inflammatory diseases and cancers.
Another area of research is the study of the pharmacokinetics and pharmacodynamics of BML-210. This could help to determine the optimal dosage and administration route for this compound.
Additionally, further research is needed to determine the potential applications of BML-210 in other fields, such as antiviral therapy. Overall, N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzamide in the presence of a base to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-12(14(17)7-9)15(19)18-11-4-6-13(16)10(2)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYROLKTZUIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6958249 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)


![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)